molecular formula C11H11ClO3 B14405366 Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate CAS No. 83662-53-7

Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate

Cat. No.: B14405366
CAS No.: 83662-53-7
M. Wt: 226.65 g/mol
InChI Key: HGQRLGAFFRMMDP-UHFFFAOYSA-N
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Description

Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate is an organic compound with a complex structure that includes a chlorocyclopropyl group and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate typically involves multiple steps. One common method starts with the preparation of 1-chlorocyclopropyl intermediates, which are then reacted with hydroxybenzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like diethyl ether or toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often include the use of safer solvents and more efficient catalysts to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorocyclopropyl group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocyclopropyl group may interact with enzymes or receptors, leading to changes in their activity. The hydroxybenzoate moiety can also participate in hydrogen bonding and other interactions that influence the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in research and industry .

Properties

CAS No.

83662-53-7

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate

InChI

InChI=1S/C11H11ClO3/c1-15-10(14)8-3-2-7(13)6-9(8)11(12)4-5-11/h2-3,6,13H,4-5H2,1H3

InChI Key

HGQRLGAFFRMMDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)C2(CC2)Cl

Origin of Product

United States

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